molecular formula C14H13ClN2OS B2772688 4-(4-chlorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one CAS No. 223694-58-4

4-(4-chlorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one

Cat. No.: B2772688
CAS No.: 223694-58-4
M. Wt: 292.78
InChI Key: CXRXITOMQXPUSE-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one is a heterocyclic compound that belongs to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization with an appropriate amine . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-(4-chlorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is a key mechanism.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one involves its interaction with specific molecular targets. The sulfanylidene moiety can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the chlorophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
  • 4-(4-Fluorophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
  • 4-(4-Methylphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one

Uniqueness

4-(4-chlorophenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c15-9-6-4-8(5-7-9)13-12-10(16-14(19)17-13)2-1-3-11(12)18/h4-7,13H,1-3H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRXITOMQXPUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC(=S)N2)C3=CC=C(C=C3)Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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